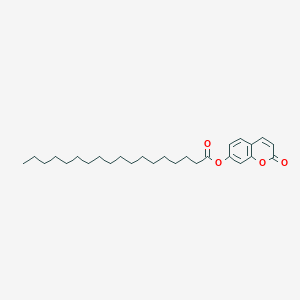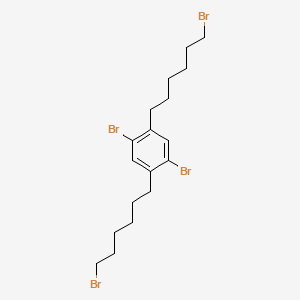
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with two bromine atoms and two 6-bromohexyl groups at the 1,4 and 2,5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.
Oxidation: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways or receptors.
Industrial Applications: Employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2,5-bis(6-bromohexyl)benzene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in their structure and function.
Hydrophobic Interactions: The hydrophobic nature of the benzene ring and the alkyl chains can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of 6-bromohexyl groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains bromomethyl groups instead of 6-bromohexyl groups.
1,4-Dibromo-2,5-dimethoxybenzene: Features methoxy groups instead of 6-bromohexyl groups.
Uniqueness
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene is unique due to the presence of long 6-bromohexyl chains, which impart distinct physical and chemical properties. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve .
Propiedades
Número CAS |
154716-05-9 |
|---|---|
Fórmula molecular |
C18H26Br4 |
Peso molecular |
562.0 g/mol |
Nombre IUPAC |
1,4-dibromo-2,5-bis(6-bromohexyl)benzene |
InChI |
InChI=1S/C18H26Br4/c19-11-7-3-1-5-9-15-13-18(22)16(14-17(15)21)10-6-2-4-8-12-20/h13-14H,1-12H2 |
Clave InChI |
DJMVEIWZDWRRNO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)CCCCCCBr)Br)CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
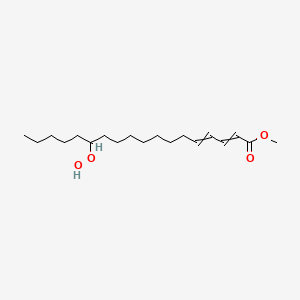
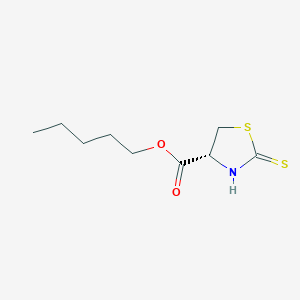
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
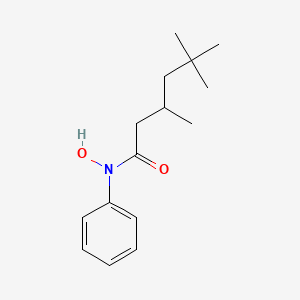
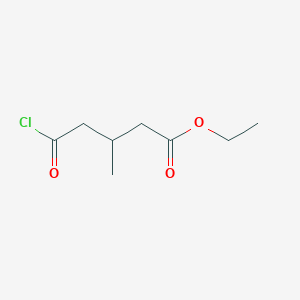
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)

![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
